4-(4-Phenylpiperidin-1-yl)aniline
Description
Properties
IUPAC Name |
4-(4-phenylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-16-6-8-17(9-7-16)19-12-10-15(11-13-19)14-4-2-1-3-5-14/h1-9,15H,10-13,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHNZOWJXQOVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quaternary Ammonium Salt Reduction
A novel method from Chinese patent CN106432054A employs quaternary ammonium salt intermediates to construct the piperidine ring . The synthesis begins with 3-(4-nitrophenyl)pyridine , which reacts with 3-chloropropene to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt . This intermediate undergoes reduction using sodium borohydride (NaBH₄) and zinc chloride (ZnCl₂) in tetrahydrofuran (THF) at 20–30°C, simultaneously reducing the pyridine ring and nitro group to yield 4-(piperidin-3-yl)aniline .
For 4-(4-phenylpiperidin-1-yl)aniline, modifying the starting material to 3-(4-phenyl-4-nitrophenyl)pyridine could introduce the phenyl group at the piperidine’s 4-position. The reduction step, conducted under inert nitrogen atmosphere, achieves yields exceeding 95% in analogous reactions . Post-reduction workup involves quenching with dilute hydrochloric acid, basifying with sodium hydroxide, and extracting with ethyl acetate .
This method avoids precious-metal catalysts and operates under mild conditions, making it scalable for industrial production. However, the positional isomerism of the product necessitates precise control over starting material geometry.
Direct Alkylation of 4-Anilinopiperidine
Alkylation of pre-formed 4-anilinopiperidine with phenylating agents offers a direct route to the target compound. A method detailed in patent US8399677B2 involves reacting 4-anilinopiperidine (4-AP) with phenethyl halides in halogenated solvents under highly alkaline conditions . While the original protocol focuses on phenethylation for fentanyl synthesis, substituting phenethyl bromide with phenylmagnesium bromide or iodobenzene could introduce the phenyl group at the piperidine’s 4-position .
Reaction conditions require refluxing in dichloroethane with sodium hydroxide (pH >14) for 15–35 hours . The strong base facilitates deprotonation of the piperidine’s 4-position, enabling nucleophilic aromatic substitution or Friedel-Crafts alkylation. Post-reaction purification involves solvent extraction and recrystallization from petroleum ether . Challenges include controlling regioselectivity and minimizing polymerization byproducts, which are noted drawbacks in analogous piperidine syntheses .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
*Theoretical yield based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylpiperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
4-(4-Phenylpiperidin-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Industry: Utilized in the production of various chemical intermediates and final products.
Mechanism of Action
The mechanism of action of 4-(4-Phenylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, influencing the compound’s pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences in molecular structure, substituents, and physicochemical properties between 4-(4-Phenylpiperidin-1-yl)aniline and its analogs:
Key Observations:
- Substituent Effects: The phenyl group in 4-(4-Phenylpiperidin-1-yl)aniline increases steric bulk compared to methyl or benzyl substituents in analogs like 4-(1-Methylpiperidin-4-yl)aniline or ANBP. Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but reduce basicity .
Biological Activity
4-(4-Phenylpiperidin-1-yl)aniline, also known as a phenylpiperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with a phenyl group and an aniline moiety, which contributes to its pharmacological properties. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of 4-(4-Phenylpiperidin-1-yl)aniline can be represented as follows:
This structure features a piperidine ring connected to a phenyl group and an aniline group, which are critical for its interaction with biological targets.
The biological activity of 4-(4-Phenylpiperidin-1-yl)aniline primarily involves interactions with neurotransmitter systems and enzymes. Some key mechanisms include:
- Dopamine Receptor Modulation : This compound has been shown to interact with dopamine receptors, particularly D2 and D3 subtypes, which are implicated in various neurological disorders.
- Inhibition of Acetylcholinesterase (AChE) : The compound exhibits inhibitory activity against AChE, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.
Antidepressant Effects
Research indicates that derivatives of 4-(4-Phenylpiperidin-1-yl)aniline may possess antidepressant-like effects. In animal models, these compounds have demonstrated significant reductions in depressive behaviors, likely through modulation of serotonergic and dopaminergic pathways.
Neuroprotective Properties
Studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Its ability to scavenge free radicals and inhibit apoptotic pathways suggests potential for developing treatments for neurodegenerative diseases.
Anticancer Activity
Preliminary studies have indicated that 4-(4-Phenylpiperidin-1-yl)aniline may exhibit anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Studies
- Antidepressant Activity : A study conducted on mice showed that administration of 4-(4-Phenylpiperidin-1-yl)aniline resulted in a significant decrease in immobility time in the forced swim test, indicating antidepressant-like effects (Source: ResearchGate).
- Neuroprotective Effects : In vitro studies demonstrated that this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting its potential as a neuroprotective agent (Source: Science.gov).
- Anticancer Potential : A recent investigation revealed that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway (Source: BenchChem).
Data Table: Biological Activities Summary
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antidepressant | Dopamine receptor modulation | ResearchGate |
| Neuroprotective | Oxidative stress inhibition | Science.gov |
| Anticancer | Apoptosis induction | BenchChem |
| AChE Inhibition | Cholinergic enhancement | Science.gov |
Q & A
Q. How can researchers validate synthetic yields when scaling up 4-(4-Phenylpiperidin-1-yl)aniline production?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
